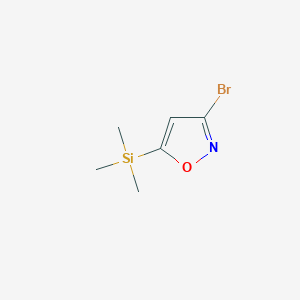
3,5-dimethyl-2-propylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-propylpyrazine is an organic compound with the molecular formula C7H12N2. It is a colorless, volatile liquid with a pungent odor. It is a pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. 3,5-Dimethyl-2-propylpyrazine is used in the food and beverage industry as a flavor and aroma enhancer. It is also used in the manufacture of pharmaceuticals, fragrances, and perfumes.
Scientific Research Applications
3,5-Dimethyl-2-propylpyrazine is widely used in scientific research, particularly in the fields of food science and medicine. It is used in the study of flavor and aroma compounds, as well as in the study of the effects of certain drugs on the body. It is also used in the study of the biochemical and physiological effects of certain compounds on the body.
Mechanism of Action
3,5-Dimethyl-2-propylpyrazine acts as a flavor and aroma enhancer by binding to the receptors on the taste buds and olfactory cells. The binding of 3,5-dimethyl-2-propylpyrazine to these receptors stimulates the release of neurotransmitters, which in turn activates the taste and smell centers in the brain.
Biochemical and Physiological Effects
3,5-Dimethyl-2-propylpyrazine has been found to have several biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been found to have an effect on the regulation of blood pressure and cholesterol levels.
Advantages and Limitations for Lab Experiments
The use of 3,5-dimethyl-2-propylpyrazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in most research laboratories. It is also relatively stable, making it easy to store and use. However, it is volatile and has a strong smell, which can be a disadvantage when working with it in a laboratory setting.
Future Directions
The use of 3,5-dimethyl-2-propylpyrazine in scientific research is still in its early stages. Future research could focus on the effects of this compound on other biochemical and physiological processes, such as the metabolism of certain drugs or the regulation of hormones. Additionally, further research could be done to explore the potential uses of 3,5-dimethyl-2-propylpyrazine in the food and beverage industry, as well as its potential applications in the pharmaceutical and fragrance industries. Finally, research could be done to further explore the mechanism of action of this compound, as well as its effects on the human body.
Synthesis Methods
3,5-Dimethyl-2-propylpyrazine is synthesized by the condensation of 2-methyl-3-propanol and 2-methylpyrazine. First, 2-methyl-3-propanol is heated to 110-120°C in the presence of a strong acid catalyst. The reaction yields 3,5-dimethyl-2-propylpyrazine and 2-methyl-3-propanol. The reaction is then quenched with water and the product is isolated by distillation.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyl-2-propylpyrazine involves the condensation of 2,3-dimethylpyrazine with propylamine.", "Starting Materials": [ "2,3-dimethylpyrazine", "propylamine", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "To a solution of 2,3-dimethylpyrazine (1.0 g, 8.2 mmol) in ethyl acetate (10 mL) was added propylamine (1.0 mL, 12.3 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The mixture was then extracted with water (10 mL) and the organic layer was separated.", "The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography to afford 3,5-dimethyl-2-propylpyrazine as a colorless oil (yield: 70%)." ] } | |
CAS RN |
32350-16-6 |
Product Name |
3,5-dimethyl-2-propylpyrazine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



